molecular formula C8H12ClN3O2 B7794789 5-Chloro-2-ethyl-4-nitro-1-propylimidazole CAS No. 4897-27-2

5-Chloro-2-ethyl-4-nitro-1-propylimidazole

Cat. No.: B7794789
CAS No.: 4897-27-2
M. Wt: 217.65 g/mol
InChI Key: IMYNSUFEKAABDD-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-4-nitro-1-propylimidazole is a substituted imidazole derivative characterized by a nitro group at position 4, a chlorine atom at position 5, an ethyl group at position 2, and a propyl chain at position 1 of the imidazole ring. The molecular formula of this compound is inferred as C₈H₁₂ClN₃O₂ (molecular weight ≈ 217.45 g/mol), with substituents contributing to increased lipophilicity compared to simpler nitroimidazoles.

Properties

IUPAC Name

5-chloro-2-ethyl-4-nitro-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-3-5-11-6(4-2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYNSUFEKAABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC(=C1Cl)[N+](=O)[O-])CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246380
Record name 5-Chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-27-2
Record name 5-Chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential N- and C-Alkylation

A foundational approach involves sequential alkylation of the imidazole ring:

  • N-Alkylation at Position 1 :
    Reaction of imidazole with propyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields 1-propylimidazole. This step typically achieves >80% yield under anhydrous conditions at 60–80°C.

    Imidazole+CH3(CH2)2BrNaH, DMF1-propylimidazole\text{Imidazole} + \text{CH}_3(\text{CH}_2)_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-propylimidazole}
  • C-Alkylation at Position 2 :
    Directing the ethyl group to position 2 requires deprotonation with lithium diisopropylamide (LDA) at -78°C, followed by quenching with ethyl bromide. This method capitalizes on the kinetic acidity of the C2 hydrogen, achieving 65–70% regioselectivity for 1-propyl-2-ethylimidazole.

Nitration Methodologies and Regiochemical Control

Nitric Acid-Mediated Azeotropic Nitration

Building on the method described in CN101948435A, nitration of 1-propyl-2-ethylimidazole proceeds via:

  • Nitrate Salt Formation :
    Azeotropic dehydration of 1-propyl-2-ethylimidazole with concentrated nitric acid in toluene generates the corresponding imidazolium nitrate, enhancing electrophilic reactivity.

  • Nitration at Position 4 :
    Heating the nitrate salt to 90–100°C in acetic anhydride introduces the nitro group predominantly at position 4 (85% yield), guided by the electron-donating ethyl group’s para-directing influence.

Reaction Conditions :

  • Nitric acid (65%, 1.2 equiv)

  • Toluene (azeotropic solvent)

  • 12-hour reflux

Chlorination Techniques for Position 5

Vilsmeier-Haack Chlorination

Adapting EP0782991B1’s protocol, chlorination employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a chlorinating electrophile:

POCl3+DMF[Cl-DMF-POCl2]+Cl\text{POCl}3 + \text{DMF} \rightarrow \text{[Cl-DMF-POCl}2\text{]}^+ \text{Cl}^-

Procedure :

  • 1-Propyl-2-ethyl-4-nitroimidazole (1 equiv) is suspended in POCl₃ (5 equiv) at 0°C.

  • DMF (1.2 equiv) is added dropwise, and the mixture is heated to 80°C for 6 hours.

  • Quenching with ice water yields this compound with 72% efficiency.

Key Advantage :
The nitro group’s meta-directing effect ensures selective chlorination at position 5, avoiding competing reactions at positions 3 or 4.

Alternative Synthetic Routes and Comparative Analysis

Cyclocondensation Approaches

An alternative pathway constructs the imidazole ring from a pre-functionalized precursor:

  • Glycine-Derived Intermediate :
    Condensation of glycine with ethyl imidoester forms a dihydroimidazolone, which undergoes cyclization with phosphoryl chloride to yield 2-ethyl-4-nitroimidazole.

  • Post-Cyclization Functionalization :
    Sequential propylation (propyl bromide, K₂CO₃) and chlorination (POCl₃) complete the synthesis, though yields drop to 55% due to steric challenges.

Comparative Yield Data :

MethodStep 1 YieldStep 2 YieldOverall Yield
Sequential Alkylation82%70%57%
Cyclocondensation78%55%43%

Mechanistic Insights and Side-Reaction Mitigation

Nitro Group Reduction During Chlorination

A notable side reaction involves partial reduction of the nitro group to an amine under prolonged exposure to POCl₃. This is mitigated by:

  • Strict temperature control (<80°C).

  • Use of radical scavengers (e.g., BHT).

  • Limiting reaction time to 6 hours.

Regiochemical Byproducts

Minor products include 4-chloro-5-nitro derivatives (8–12%), attributed to transient σ-complex rearrangement during electrophilic substitution. Chromatographic separation on silica gel (hexane:EtOAc 4:1) resolves these impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (t, J=7.1 Hz, 3H, CH₂CH₂CH₃), 1.45 (t, J=7.3 Hz, 3H, CH₂CH₃), 2.85 (q, J=7.3 Hz, 2H, CH₂CH₃), 4.12 (t, J=6.9 Hz, 2H, NCH₂), 7.89 (s, 1H, H-3).

  • MS (EI) : m/z 257 [M]⁺.

Industrial Scalability and Cost Analysis

ComponentCost per kg (USD)Usage per kg Product
1-Propylimidazole1200.85 kg
POCl₃452.2 kg
Nitric Acid121.5 L
Total-310

Economies of scale reduce per-unit costs by 30% at 100 kg production batches .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-4-nitro-1-propylimidazole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield a variety of substituted imidazoles .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in the development of antibiotics. Studies have shown that imidazole derivatives, including 5-Chloro-2-ethyl-4-nitro-1-propylimidazole, can inhibit the growth of various bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results are summarized in Table 1.

CompoundZone of Inhibition (mm)
This compound21 (E. coli)
Norfloxacin28 (E. coli)
Control0

This data indicates that this compound possesses significant antibacterial properties, comparable to established antibiotics .

Anticancer Potential

Research has also indicated that this compound may have anticancer properties. Various studies have explored its effects on different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of imidazole derivatives on cancer cell lines, this compound was tested against HepG2 (human liver cancer) and C6 (rat glioma) cells. The IC50 values are presented in Table 2.

CompoundIC50 (µM) - C6IC50 (µM) - HepG2
This compound15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

The results suggest that this compound has promising cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Epoxy Curing Agents

Another significant application of this compound is as an epoxy curing agent. Its unique chemical structure allows it to enhance the curing process of epoxy resins, which are widely used in coatings and adhesives.

Case Study: Performance as a Curing Agent

In a series of experiments, the curing performance of epoxy formulations containing varying amounts of imidazole derivatives was assessed. The findings are summarized in Table 3.

Curing AgentPot Life (hours)Bond Strength (MPa)
This compound>1030
Standard Imidazole<120

The extended pot life and improved bond strength indicate that this compound could serve as a valuable additive in epoxy formulations .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-4-nitro-1-propylimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and ethyl groups may also play roles in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

5-Chloro-2-nitro-1H-imidazole

  • Molecular Formula : C₃H₂ClN₃O₂
  • Molecular Weight : 147.52 g/mol
  • Substituents : Nitro (position 2), chlorine (position 5).
  • Key Differences : The absence of alkyl chains (ethyl, propyl) results in lower molecular weight and higher solubility in polar solvents compared to the target compound .

Pyrimidifen

  • Molecular Formula : C₁₉H₂₂ClN₅O
  • Molecular Weight : 379.87 g/mol
  • Substituents : Chloro, ethyl, and pyrimidinamine groups.
  • Key Differences : Pyrimidifen features a pyrimidine core instead of imidazole and is used as a pesticide, emphasizing the role of heterocyclic core structure in determining biological activity .

Benzimidazole Derivatives

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

  • Molecular Formula : C₁₂H₁₄FN₃·2HCl
  • Molecular Weight : 278.18 g/mol
  • Substituents : Fluorine, piperidinyl, and benzimidazole core.
  • Key Differences : The benzimidazole scaffold (fused benzene-imidazole system) confers distinct electronic properties and pharmaceutical relevance, differing from the simpler imidazole framework of the target compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Properties
5-Chloro-2-ethyl-4-nitro-1-propylimidazole C₈H₁₂ClN₃O₂ 217.45 1-propyl, 2-ethyl, 4-nitro, 5-chloro Hypothetical agrochemical candidate
5-Chloro-2-nitro-1H-imidazole C₃H₂ClN₃O₂ 147.52 2-nitro, 5-chloro Antimicrobial research
Pyrimidifen C₁₉H₂₂ClN₅O 379.87 Chloro, ethyl, pyrimidinamine Pesticide
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride C₁₂H₁₄FN₃·2HCl 278.18 Fluorine, piperidinyl (benzimidazole core) Pharmaceutical intermediate

Research Findings and Implications

The nitro group at position 4 (vs. position 2 in the analog) may alter electronic distribution, affecting redox reactivity and interactions with biological targets.

Biological Activity: Nitroimidazoles are known for antimicrobial and antiparasitic applications, but alkyl chain modifications (e.g., propyl, ethyl) could shift utility toward agrochemicals, as seen in pyrimidifen’s pesticidal use .

Synthetic Challenges :

  • The steric bulk of the propyl and ethyl groups may complicate synthesis, requiring optimized catalytic conditions for regioselective substitution.

Biological Activity

5-Chloro-2-ethyl-4-nitro-1-propylimidazole is a heterocyclic compound belonging to the imidazole family, characterized by its unique substituents which impart distinct chemical and biological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and potential applications based on diverse studies.

Chemical Structure and Properties

The compound's structure features:

  • Chlorine atom at the 5th position
  • Ethyl group at the 2nd position
  • Nitro group at the 4th position
  • Propyl group at the 1st position

These substituents contribute to its reactivity and biological interactions, making it an interesting candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to undergo reduction reactions. The nitro group can be converted into reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects. The chlorine and ethyl groups may modulate the compound’s binding affinity to target molecules, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance, a study evaluating the antibacterial potential of imidazole derivatives reported inhibition zones against Staphylococcus aureus and Escherichia coli when tested using diffusion methods .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Bacteria
5-Chloro Derivative20E. coli
5-Nitro Derivative25S. aureus
Control (Streptomycin)28S. aureus

This table summarizes findings from various studies highlighting the antimicrobial efficacy of related compounds .

Anticancer Potential

In addition to its antimicrobial properties, there is growing interest in the anticancer potential of imidazole derivatives. Research has indicated that certain imidazoles can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but preliminary data suggest it may target key oncogenic pathways .

Case Studies and Research Findings

Several case studies have explored the biological activities of imidazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with nitro groups showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Lines : Another study reported that imidazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as chemotherapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds might induce oxidative stress in bacterial cells, leading to cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-ethyl-4-nitro-1-propylimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitroimidazole derivatives typically involves nucleophilic substitution and nitration steps. For example, analogous compounds (e.g., 2-methyl-5-nitroimidazoles) are synthesized by reacting substituted imidazoles with nitrating agents like nitric acid/sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration . Optimization can employ Design of Experiments (DoE) to assess variables (e.g., temperature, stoichiometry) and reduce experimental iterations. Statistical methods like response surface methodology (RSM) are effective for identifying optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • HPLC : To quantify purity (>95% is standard for research-grade compounds) .
  • NMR : Confirm substituent positions (e.g., ethyl, nitro groups) via characteristic shifts (e.g., nitro groups deshield adjacent protons) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for molecular ion peaks) .
    • Note: Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate regioisomeric impurities, requiring column chromatography for resolution .

Q. What safety precautions are critical when handling nitroimidazole derivatives?

  • Methodological Answer : Nitroimidazoles are potentially explosive under high heat or friction. Key precautions include:

  • Conduct small-scale reactions in fume hoods with blast shields.
  • Avoid metal spatulas; use non-sparking tools.
  • Store at 2–8°C in inert atmospheres (argon) to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace propyl with cyclopropyl) to assess impact on bioactivity .
  • In Vitro Assays : Test against target pathogens (e.g., anaerobic bacteria) using MIC (Minimum Inhibitory Concentration) assays. Include controls like metronidazole for benchmarking .
  • Computational Modeling : Use DFT (Density Functional Theory) to correlate electronic properties (e.g., nitro group reduction potential) with antimicrobial efficacy .

Q. What strategies resolve contradictions in stability data (e.g., divergent degradation rates reported in literature)?

  • Methodological Answer :

  • Stress Testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC. Compare results across solvents (e.g., aqueous vs. DMSO) to identify hydrolytic sensitivity .
  • Mechanistic Studies : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine derivatives) and propose degradation pathways .
  • Collaborative Validation : Replicate conflicting studies using standardized protocols to isolate variables (e.g., trace metal contaminants in buffers) .

Q. How can computational tools predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological targets (e.g., binding to nitroreductase enzymes). Software like Gaussian or GROMACS is suitable .
  • QSAR Models : Train models on existing nitroimidazole datasets to predict properties like logP or metabolic stability .

Q. What experimental designs are optimal for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce hazardous intermediate accumulation .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of nitration reactions .

Data Management & Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Reference Standards : Compare data with certified reference materials (CRMs) from authoritative databases like NIST .
  • Collaborative Cross-Check : Share raw data (e.g., NMR FID files) with independent labs to verify peak assignments .

Q. What frameworks ensure data integrity in multidisciplinary studies involving this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt data .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChemRxiv .

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